molecular formula C6H14N2O3 B3026452 Bis(2-methoxyethyl)nitrosoamine CAS No. 67856-65-9

Bis(2-methoxyethyl)nitrosoamine

Cat. No. B3026452
CAS RN: 67856-65-9
M. Wt: 162.19 g/mol
InChI Key: YUOVQRQPDLKLTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitrosamines, including Bis(2-methoxyethyl)nitrosoamine, are synthesized by the reaction of secondary amines with nitrite under acidic conditions . An efficient synthesis of N-nitrosamines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . A nickel(II) complex with bis(2-methoxyethyl)amine (bmoen) has also been prepared .


Molecular Structure Analysis

N-Nitrosamines are a class of compounds sharing the general structure 1 (Chart 1), where the amine moiety may be derived from any organic secondary amine . The molecular formula of Bis(2-methoxyethyl)nitrosoamine is C6H14N2O3 and its molecular weight is 162.19 g/mol.


Chemical Reactions Analysis

Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .


Physical And Chemical Properties Analysis

Nitrosamines are either oily liquids or solids, slightly soluble in water and well soluble in many organic solvents . The specific chemical, physical, and biological properties of nitrosamines depend on the groups attached to the amine nitrogen .

Scientific Research Applications

Thermoresponsive Polymers

Fluorination and Derivatization

Mechanism of Action

Target of Action

Bis(2-methoxyethyl)nitrosoamine, also known as N,N-bis(2-methoxyethyl)nitrous amide, is a type of nitrosamine. Nitrosamines are known to interact with DNA, causing DNA alkylation damage . They are also known to interact with secondary amines .

Mode of Action

Nitrosamines, including Bis(2-methoxyethyl)nitrosoamine, are genotoxic and carcinogenic. They undergo metabolic activation by cytochrome P450 monooxygenases, leading to the formation of unstable primary nitrosamines. These unstable compounds further decompose to form diazonium ions, which are DNA alkylating agents . This interaction with DNA can lead to DNA damage, which can result in mutations and potentially cancer .

Biochemical Pathways

The primary biochemical pathway involved in the action of nitrosamines is the metabolic activation pathway. This involves the hydroxylation of nitrosamines by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, causing alkylation damage. The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

Nitrosamines in general are known to be metabolized predominantly by cytochrome p450 enzymes .

Result of Action

The primary result of the action of Bis(2-methoxyethyl)nitrosoamine is DNA alkylation damage. This can lead to mutations and potentially cancer. Nitrosamines are known to be mutagenic and carcinogenic, and have been linked to cancers in various organs in nonclinical species .

Action Environment

The action of Bis(2-methoxyethyl)nitrosoamine can be influenced by various environmental factors. Nitrosamines can be formed by the reaction of secondary amines with nitrite under acidic conditions . They are found in various environments, including food, drinking water, cosmetics, as well as

Safety and Hazards

Bis(2-methoxyethyl)nitrosoamine is classified as a flammable liquid and vapor. It is toxic if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The combination of bis(2-methoxyethyl)ether and molecular oxygen has been identified as a highly efficient system for oxidative dehydrogenative coupling sequential transformation without an external initiator, catalyst, and additive . This indicates potential future directions for the use of Bis(2-methoxyethyl)nitrosoamine in chemical synthesis .

properties

IUPAC Name

N,N-bis(2-methoxyethyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVQRQPDLKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218095
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosobis(2-methoxyethyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21308
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS RN

67856-65-9
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 133 g of bis(2-methoxyethyl)amine, 145 ml of concentrated HCl (36%) and 400 g of ice, 70 g of sodium nitrite dissolved in 250 ml of water was added dropwise slowly while keeping the reaction temperature at 10° C. or below, and then stirred for 2 hours at 10° C. or less and for further 2 hours at room temperature. 250 g of sodium chloride was added thereto, and the mixture was thrice extracted with 500 ml of ethyl acetate and dried with magnesium sulfate. After removing the solvent, the mixture was purified by a silica gel column by using the mixed solvent (hexane/ethyl acetate: 3/1) to obtain 85 g of bis(2-methoxyethyl)nitrosoamine.
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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